molecular formula C14H14O2 B2959273 5-(Benzyloxy)-2-methylphenol CAS No. 628332-28-5

5-(Benzyloxy)-2-methylphenol

Cat. No. B2959273
CAS RN: 628332-28-5
M. Wt: 214.264
InChI Key: AQLRJBVPNUKKQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-(Benzyloxy)-2-methylphenol”, benzylic compounds are generally synthesized through reactions involving benzylic halides . A related compound, 1,2,3-triazole-linked pyrazoline analogues, were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate .


Chemical Reactions Analysis

Benzylic compounds, like “this compound”, are known to show enhanced reactivity in SN1, SN2, and E1 reactions due to the adjacent aromatic ring . They are also susceptible to oxidative degradation .

Scientific Research Applications

Synthetic Chemistry and Material Science Applications

  • Synthesis of Dual Inhibitors for Anti-inflammatory Activity : A study explored the synthesis of benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol, evaluating them as dual inhibitors of 5-lipoxygenase and cyclooxygenase, showcasing potential anti-inflammatory applications (Unangst et al., 1994).
  • Development of Novel Synthetic Pathways : Research into the straightforward assembly of benzoxepines highlighted a rhodium(III)-catalyzed C-H functionalization of o-vinylphenols, underlining a method for creating valuable benzoxepine skeletons in an atom-economical manner (Seoane et al., 2014).
  • Innovations in Polymer Chemistry : The synthesis of benzoxazine monomers and oligomers via a novel solventless reaction with bisphenol-A, emphasizing advancements in materials science and polymer chemistry (Brunovska et al., 1999).

Biological and Pharmaceutical Research

  • Investigation into Antitumor Agents : A study on the synthesis, structure-activity relationships, and biological evaluation of substituted 5H-pyridophenoxazin-5-ones revealed potent antiproliferative activity, important for developing new antitumor drugs (Bolognese et al., 2002).
  • Antioxidant and Antibacterial Properties : Research on bromophenols from the marine red alga Rhodomela confervoides underscored the antioxidant activity of these natural products, suggesting their potential in preventing oxidative deterioration of food and their antibacterial properties (Li et al., 2011; Xu et al., 2003).

properties

IUPAC Name

2-methyl-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLRJBVPNUKKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxy-2-hydroxybenzaldehyde (2.28 g, 10.0 mmol, prepared by the method of Example 18 below) and sodium cyanoborohydride (2.0 g, 15.9 mmol) in tetrahydrofuran (60 mL) was added methyl orange as an indicator, giving the solution a yellow color; 1N aqueous HCl solution (15 mL) was added slowly, keeping the solution orange. The mixture was stirred overnight at room temperature. Water was added, and the mixture was extracted with ethyl acetate three times. The combined organic phase was washed with water and brine, dried (MgSO4) and concentrated. The residue was purified by flash chromatography eluting with 0-40% ethyl acetate in hexanes to give 5-benzyloxy-2-methyl-phenol. (Yield 0.64 g).
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